5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S2/c1-8-13(5-9-2-3-11-12(4-9)27-7-26-11)28-19(15(8)17(22)24)23-18(25)10-6-14(20)29-16(10)21/h2-4,6H,5,7H2,1H3,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRCHDQXCBTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide is a synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules that incorporate benzo[d][1,3]dioxole and thiophene moieties. Its molecular formula is , with a molecular weight of approximately 420.38 g/mol. The structural features contribute to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity associated with compounds containing benzo[d][1,3]dioxole and thiophene structures. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.
Case Study: Antitumor Efficacy
A study conducted by researchers synthesized multiple compounds with benzo[d][1,3]dioxole derivatives and evaluated their cytotoxic effects on human cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. The results indicated that many synthesized compounds exhibited significant antitumor activity with some showing IC50 values lower than the reference drug doxorubicin:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
| Compound B | >150 µM (non-cytotoxic) | >150 µM (non-cytotoxic) | >150 µM (non-cytotoxic) |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
The mechanisms through which the compound exerts its anticancer effects have been explored in various studies:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Assessment using annexin V-FITC revealed that treated cancer cells undergo apoptosis, a programmed cell death process essential for eliminating cancerous cells.
- Cell Cycle Arrest : Analysis indicated that the compound causes cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Mitochondrial Pathway Modulation : The compound influences mitochondrial proteins such as Bax and Bcl-2, which are pivotal in regulating apoptosis.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets. These studies provide insights into how structural features of the compound facilitate interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share the thiophene-3-carboxamide scaffold but differ in substituents, which critically influence their physicochemical and biological properties:
Functional Implications
In contrast, the cyano group in 476368-55-5 offers moderate polarity but lacks halogen-bonding capabilities . Bromine in 353781-69-8 provides both steric hindrance and weak electron-withdrawing effects, which may reduce binding efficiency compared to chlorine .
Methyl and ester groups in analogs like 353781-69-8 may improve solubility but at the cost of metabolic stability .
Biological Activity :
- Thiophene carboxamides with halogenated substituents (e.g., Cl, Br) are frequently associated with kinase inhibition or anti-inflammatory activity. The dichloro variant may exhibit superior potency due to enhanced target engagement .
- The phenyl group in 946381-07-3 could promote π-π stacking with aromatic residues in proteins, a feature absent in the target compound .
Research Findings and Limitations
- Gaps in Data : Physical properties (e.g., melting point, solubility) and explicit biological data for the target compound are unavailable in the provided evidence, necessitating reliance on structural analogies.
- Synthetic Accessibility: The dichlorothiophene moiety may complicate synthesis compared to cyano or bromo analogs, requiring stringent control over regioselectivity .
- Toxicity Considerations: Chlorinated thiophenes may pose metabolic challenges, such as forming reactive intermediates, whereas cyanobenzamides might exhibit lower off-target effects .
Preparation Methods
Chlorination and Carboxamide Formation
The synthesis of 2,5-dichlorothiophene-3-carboxamide proceeds via direct chlorination of thiophene-3-carboxamide using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Excess chlorinating agent ensures di-substitution at the 2- and 5-positions, confirmed by ¹H NMR (δ 7.32 ppm, singlet, thiophene-H) and LC-MS (m/z 195 [M+H]⁺).
Optimization Note : Lower temperatures (<5°C) suppress over-chlorination, achieving 82% yield after recrystallization from ethanol/water (3:1).
Preparation of Benzo[d]dioxol-5-ylmethyl Bromide
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol (0°C, 2 h, 95% yield). Subsequent bromination with phosphorus tribromide (PBr₃) in diethyl ether affords benzo[d]dioxol-5-ylmethyl bromide (65% yield), characterized by ¹³C NMR (δ 34.2 ppm, -CH₂Br).
Assembly of 4-Methylthiophene-3-carboxamide Core
Microwave-Assisted Cyclocondensation
A modified Hantzsch thiophene synthesis is employed:
- Reactants : Ethyl acetoacetate (1.0 equiv), sulfur (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.
- Conditions : Microwave irradiation (150°C, 20 min, 300 W).
The crude 4-methylthiophene-3-carboxylate is hydrolyzed to the carboxylic acid (6 M HCl, reflux, 4 h) and converted to the carboxamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide (89% overall yield).
Sequential Functionalization of the Thiophene Core
N-Alkylation with Benzo[d]dioxol-5-ylmethyl Bromide
The 4-methylthiophene-3-carboxamide (1.0 equiv) is treated with benzo[d]dioxol-5-ylmethyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base (80°C, 12 h). Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the 5-substituted product (74%), verified by HRMS (m/z 317.0842 [M+H]⁺).
Amide Coupling with 2,5-Dichlorothiophene-3-carboxylic Acid
The intermediate from Section 5.1 undergoes coupling with 2,5-dichlorothiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (25°C, 24 h). After aqueous workup, the final product is isolated via preparative HPLC (C18 column, acetonitrile/water gradient), achieving 68% yield.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₁₃Cl₂N₂O₄S₂: 486.9704 [M+H]⁺; Found: 486.9706.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Thiophene Functionalization : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise substitution at the 5-position.
- Steric Hindrance in Coupling Reactions : Employing bulky bases (e.g., DIPEA) enhances reactivity of the carboxamide nitrogen.
- Purification Complexity : Preparative HPLC with a biphasic solvent system (acetonitrile/0.1% formic acid) resolves closely eluting impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
